molecular formula C11H12ClF3O3 B12545957 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL CAS No. 653578-08-6

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL

Cat. No.: B12545957
CAS No.: 653578-08-6
M. Wt: 284.66 g/mol
InChI Key: IORSNQAPKDRMFD-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL typically involves multiple steps:

    Reaction of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethanol: This step forms 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.

    Base-catalyzed reaction: Finally, the compound is treated with a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction reactions: The compound can be reduced to form different alcohol derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution reactions: Various substituted phenoxypropanol derivatives.

    Oxidation reactions: Corresponding ketones or aldehydes.

    Reduction reactions: Different alcohol derivatives.

Scientific Research Applications

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

653578-08-6

Molecular Formula

C11H12ClF3O3

Molecular Weight

284.66 g/mol

IUPAC Name

3-[2-chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol

InChI

InChI=1S/C11H12ClF3O3/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6,16H,1,4-5,7H2

InChI Key

IORSNQAPKDRMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCO

Origin of Product

United States

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